
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol
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Overview
Description
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol typically involves the nitration of 2-fluoroacetophenone followed by reduction and subsequent functional group transformations. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or catalytic hydrogenation to yield the corresponding amine. Finally, the amine is converted to the ethan-1-ol derivative through a series of reactions involving protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Iron powder, catalytic hydrogenation, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and nitro group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-5-nitrophenyl)ethan-1-one: An intermediate in the synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.
2-Fluoro-1-(2-nitrophenyl)ethan-1-one: A structurally similar compound with different functional groups.
1-(2-Chloro-4-fluoro-5-nitrophenyl)ethan-1-one: Another related compound with a chlorine atom instead of a fluorine atom
Uniqueness: this compound is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties.
Biological Activity
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C8H8FNO3
- CAS Number : 150295-21-9
- Molecular Weight : 185.15 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the presence of a nitrophenyl group and a hydroxyl group. These functional groups can interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties, possibly through disruption of microbial cell walls or interference with metabolic processes.
Antimicrobial Properties
Research indicates that compounds related to this compound demonstrate varying degrees of antimicrobial activity. A study examining similar nitrophenyl derivatives found that several showed significant inhibition against Gram-positive and Gram-negative bacteria.
Compound | MIC (mg/mL) | Target Organisms |
---|---|---|
This compound | TBD | S. aureus, E. coli |
Similar Derivative A | 0.025 | S. aureus |
Similar Derivative B | 0.0195 | E. coli |
Case Studies
- Study on Antibacterial Activity : A study published in MDPI evaluated the antibacterial effects of various nitrophenyl derivatives, including those structurally related to this compound. The results indicated significant activity against both S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for the most active compounds .
- Enzyme Inhibition Research : Another research effort focused on the inhibition of α-amylase and α-glucosidase by derivatives of nitrophenyl compounds, suggesting potential applications in managing diabetes through carbohydrate metabolism modulation .
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3 |
InChI Key |
PCSJHPZLGMEIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)O |
Origin of Product |
United States |
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